Product packaging for 2-bromo-N-(phenylcarbamothioyl)benzamide(Cat. No.:)

2-bromo-N-(phenylcarbamothioyl)benzamide

Cat. No.: B232299
M. Wt: 335.22 g/mol
InChI Key: IEZZKQJVRZXFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(phenylcarbamothioyl)benzamide is a research-grade chemical compound offered for investigative purposes in biochemical and pharmacological studies. This compound belongs to the class of N-phenylcarbamothioylbenzamides, which have been identified in scientific literature as showing significant promise in pharmacological research due to their anti-inflammatory properties and prostaglandin E2 (PGE2) inhibitory activity . Compounds within this structural class have demonstrated superior anti-inflammatory efficacy in standard animal models, such as the acute carrageenan-induced paw edema assay, outperforming the reference drug indomethacin . A critical research finding is that certain derivatives exhibit potent inhibition of PGE2 synthesis, which is a key mediator of inflammation . Furthermore, research suggests that these compounds may demonstrate a favorable side-effect profile, with some analogs showing significantly lower ulcer incidence compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) . This makes this compound a compound of high interest for researchers exploring novel anti-inflammatory agents with potentially reduced gastrointestinal adverse effects. The mechanism of action is believed to be linked to the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostanoids . This product is intended for research and further analytical development only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrN2OS B232299 2-bromo-N-(phenylcarbamothioyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

2-bromo-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11BrN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

IEZZKQJVRZXFFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the atoms within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For 2-bromo-N-(phenylcarbamothioyl)benzamide, the FT-IR spectrum is expected to show key absorption bands corresponding to its constituent parts. Based on data from analogous compounds, the anticipated vibrational frequencies are summarized below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide & Thiourea)3500 - 3300Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Amide)1700 - 1650Stretching
C=C (Aromatic)1600 - 1450Stretching
C=S (Thiourea)1400 - 1100Stretching
C-N1350 - 1200Stretching
C-Br700 - 500Stretching

The N-H stretching vibrations are typically observed as sharp or broad bands in the high-frequency region. The carbonyl (C=O) stretching band is one of the most intense and characteristic peaks in the spectrum. The thione (C=S) stretching vibration is generally weaker and can be coupled with other vibrations, making its assignment complex.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would confirm the number of chemically distinct protons and their neighboring environments. The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the amide and thiourea (B124793) linkages. The N-H protons of the amide and thiourea groups are expected to appear as broad singlets at a lower field, and their exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) and the thione carbon (C=S) are particularly diagnostic, resonating at the lowest fields (δ 160-180 ppm and δ 180-200 ppm, respectively). The aromatic carbons would appear in the δ 110-140 ppm range, with the carbon atom bonded to the bromine (C-Br) showing a characteristic shift.

A hypothetical ¹³C NMR chemical shift table is presented below, based on values for similar structures.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
C=S (Thiourea)175 - 185
Aromatic C-Br115 - 125
Aromatic C-H120 - 140
Aromatic Quaternary C130 - 150

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₁₄H₁₁BrN₂OS), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). Common fragmentation pathways for related N-acylthioureas involve the cleavage of the amide and thiourea bonds.

Expected key fragments would include:

Benzoyl cation (m/z 183/185): Resulting from cleavage of the C(O)-N bond.

Phenyl isothiocyanate cation (m/z 135): From cleavage around the thiourea core.

Phenyl cation (m/z 77): From further fragmentation.

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystallographic data for this compound has been published, related N-benzoyl-N'-phenylthiourea derivatives frequently crystallize in centrosymmetric space groups such as monoclinic P2₁/c or triclinic P-1. bmrb.io The crystal system and space group are determined by the symmetry of the unit cell.

ParameterAnticipated Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c, P-1, or similar

The crystal packing is expected to be dominated by a network of hydrogen bonds. The N-H groups of the amide and thiourea moieties can act as hydrogen bond donors, while the carbonyl oxygen (O) and thione sulfur (S) atoms can act as acceptors.

N–H···O Hydrogen Bonding: Strong intramolecular hydrogen bonds are often observed in this class of compounds, forming a six-membered pseudo-ring (S(6) motif) between an N-H proton and the carbonyl oxygen. bmrb.io Intermolecular N–H···O bonds are also crucial for linking molecules into chains or sheets.

N–H···S Hydrogen Bonding: Intermolecular N–H···S hydrogen bonds are also common, often leading to the formation of dimeric structures.

C–H···O and C–H···S Interactions: Weaker C–H···O and C–H···S hydrogen bonds involving the aromatic C-H groups can further stabilize the crystal packing.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the crystal packing can be obtained.

In the crystal structure of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, the most significant contributions to the crystal packing are from H⋯H (26.6%), S⋯H/H⋯S (13.8%), and Cl⋯H/H⋯Cl (9.5%) contacts. researchgate.netnih.gov For the analogous N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, the major contacts are H⋯H (19.7%), C⋯H/H⋯C (14.8%), and Br⋯H/H⋯Br (12.4%). researchgate.netnih.gov These interactions, particularly hydrogen bonds of the N—H⋯S type, often lead to the formation of centrosymmetric dimers, characterized by an R22(8) ring motif. researchgate.netnih.gov These dimers can then be further linked by other weak interactions to build up the extended three-dimensional crystal lattice. The red spots on the dnorm surface are indicative of close intermolecular contacts, primarily hydrogen bonds.

Table 2: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Compounds
CompoundH···H (%)S···H/H···S (%)Halogen···H/H···Halogen (%)C···H/H···C (%)Reference
N-(2-chloro-phenyl-carbamothioyl)-4-fluorobenzamide26.613.89.5 (Cl···H)- researchgate.netnih.gov
N-(4-bromo-phenyl-carbamothioyl)-4-fluorobenzamide19.7-12.4 (Br···H)14.8 researchgate.netnih.gov

Computational Chemistry and in Silico Investigations of 2 Bromo N Phenylcarbamothioyl Benzamide Systems

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying moderately large organic molecules, offering a favorable balance between accuracy and computational cost. rajpub.com Calculations are frequently performed using Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a split-valence basis set such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable predictions of molecular geometry and electronic properties. rajpub.comuni-halle.descispace.comuokerbala.edu.iq

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For benzoyl thiourea (B124793) derivatives, DFT calculations have been shown to predict molecular structures with considerable accuracy. rajpub.comscispace.com While specific optimized parameters for 2-bromo-N-(phenylcarbamothioyl)benzamide are not extensively published, data from structurally related compounds, such as N–((2–acetylphenyl)carbamothioyl)benzamide, provide valuable insights. uokerbala.edu.iq

In such molecules, a key structural feature is the delocalization within the thiourea and thioamide core. uokerbala.edu.iq The C=S and C=O bond distances typically fall within the range of standard double bonds. uokerbala.edu.iq The C-N bonds within the central fragment often exhibit lengths that are shorter than a typical C-N single bond but longer than a C=N double bond, indicating significant π-electron delocalization. uokerbala.edu.iq The planarity of the molecule is influenced by the formation of intramolecular hydrogen bonds, often observed between the N-H protons and the carbonyl oxygen or thiocarbonyl sulfur atoms, which stabilize the conformation by forming pseudo-six-membered rings. uokerbala.edu.iqnih.gov

Table 1: Representative Bond Lengths and Angles for Benzoyl Thiourea Derivatives from DFT Calculations Note: Data is generalized from studies on analogous compounds as specific data for this compound is not available. The B3LYP/6-311G(d,p) level of theory is commonly used for these calculations. uokerbala.edu.iq

ParameterTypical Calculated Value (Å or °)Structural Feature
C=O Bond Length~1.22 ÅCarbonyl group
C=S Bond Length~1.66 ÅThiocarbonyl group
C-N (amide) Bond Length~1.38 ÅAmide linkage
C-N (thioamide) Bond Length~1.35 ÅThioamide linkage
C-N-C Bond Angle~125-130°Central nitrogen atom
O=C-N Bond Angle~122°Amide group angle
S=C-N Bond Angle~125°Thioamide group angle

Differences between theoretically calculated geometries (often modeled in the gas phase) and experimental data from X-ray crystallography (solid phase) are expected due to intermolecular interactions in the crystal lattice. uokerbala.edu.iqmdpi.com

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule has high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.netresearchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.commdpi.com

For the related compound N–((2–acetylphenyl)carbamothioyl)benzamide, DFT calculations determined the HOMO-LUMO energy gap to be 3.8303 eV, indicating a molecule that is unstable and highly chemically reactive. uokerbala.edu.iqresearchgate.net This relatively low energy gap suggests that charge transfer can easily occur within the molecule. researchgate.net In benzoyl thiourea derivatives, the HOMO is often localized over the π-systems of the aromatic rings and the thiocarbonyl group, while the LUMO is typically distributed over the electronegative oxygen and sulfur atoms. uni-halle.de

Table 2: Frontier Molecular Orbital Energies for an Analogous Benzoyl Thiourea Compound Data for N–((2–acetylphenyl)carbamothioyl)benzamide calculated at the B3LYP/6-311G(d,p) level. researchgate.net

ParameterEnergy (eV)
EHOMO-6.2157
ELUMO-2.3854
Energy Gap (ΔE)3.8303

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uokerbala.edu.iq The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). uokerbala.edu.iq

In studies of similar compounds like N–((2–acetylphenyl)carbamothioyl)benzamide, the MEP map shows that the most negative potential is concentrated around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. uokerbala.edu.iq These regions are the primary sites for interacting with electrophiles. The most positive potential is typically found around the hydrogen atoms of the amide (N-H) groups, making them the most likely sites for nucleophilic attack. uokerbala.edu.iq This distribution of charge is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a key role in the molecule's conformation and its binding to biological targets. rsc.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated using the principles of conceptual DFT.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.govmdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These parameters help to quantify the insights gained from FMO analysis. For instance, a low hardness and high softness value correspond to high chemical reactivity. researchgate.net

Table 3: Global Reactivity Descriptors for an Analogous Benzoyl Thiourea Compound Data for N–((2–acetylphenyl)carbamothioyl)benzamide calculated at the B3LYP/6-311G(d,p) level. researchgate.net

DescriptorSymbolValue (eV)
Ionization PotentialI6.2157
Electron AffinityA2.3854
Electronegativityχ4.3005
Chemical Potentialμ-4.3005
Chemical Hardnessη1.9151
Chemical SoftnessS0.2611
Electrophilicity Indexω4.8159

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. mdpi.com

Benzamide (B126) and thiourea derivatives are known to interact with a variety of biological targets. Molecular docking studies on these classes of compounds have explored their potential as inhibitors for enzymes such as histone deacetylases (HDACs), inducible nitric oxide synthase (iNOS), and various bacterial enzymes. nih.govresearchgate.netresearchgate.net

The binding affinity is typically reported as a docking score in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction. Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. researchgate.net For benzamide derivatives targeting HDACs, for example, the 2-aminobenzamide (B116534) moiety often acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding residues. mdpi.com

While specific docking studies for this compound are not widely reported, results from analogous compounds suggest it would likely exhibit favorable binding to various protein targets. The N-H groups and the carbonyl oxygen are prime candidates for forming hydrogen bonds, and the aromatic rings can engage in hydrophobic and π-stacking interactions.

Table 4: Examples of Molecular Docking Results for Analogous Benzamide Derivatives This table presents data from various studies on similar compounds to illustrate potential binding affinities.

Compound TypeProtein Target (PDB ID)Binding Affinity/Score (kcal/mol)Reference
N-(2-aminophenyl)-benzamide derivativeHistone Deacetylase 2 (HDAC2)-8.37 researchgate.net
Nitro substituted benzamide derivativeInducible Nitric Oxide Synthase (iNOS)-8.1 researchgate.net
Pyridine-thiourea derivativeS. aureus DNA gyrase B-7.5 mdpi.com
Benzamide derivativeButyrylcholinesterase (BChE)-9.2 nih.gov

These studies collectively indicate that the benzamide and thiourea scaffolds are versatile frameworks for designing enzyme inhibitors, and this compound likely shares this potential.

Identification of Key Active Site Interactions and Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations are instrumental in elucidating the binding modes of ligands within the active sites of target proteins. For derivatives of N-(phenylcarbamothioyl)benzamide, these studies have identified crucial interactions that govern their biological activity. In a study involving 4-chloro-N-(phenylcarbamothioyl)benzamide, a close analog of the title compound, docking into the active site of checkpoint kinase 1 (Chk1) revealed a network of specific interactions. The binding was characterized by interactions with key amino acid residues, including Glu 85, Cys 87, Lys 38, Leu 84, Glu 55, and Asp 148. These interactions are a mix of hydrogen bonds and steric (hydrophobic) interactions, which anchor the ligand within the catalytic pocket of the enzyme. Similarly, docking studies of fluorinated benzoylthiourea (B1224501) derivatives with Escherichia coli DNA gyrase B showed hydrogen bonding with residues like GLY 101, contributing to their predicted antimicrobial activity nih.gov. The analysis of these interactions is fundamental for understanding the structure-activity relationship and guiding the design of more potent inhibitors.

Rational Design of Ligands Based on Docking Outcomes

For the this compound scaffold, docking results can guide several optimization strategies:

Enhancing Hydrogen Bonds: If docking reveals a critical hydrogen bond with a specific residue, the ligand can be modified to include stronger hydrogen bond donors or acceptors at the corresponding position.

Improving Hydrophobic Interactions: If the ligand sits within a hydrophobic pocket, adding or modifying lipophilic groups (like the bromo-substituent) on the phenyl rings can increase van der Waals interactions and improve binding.

Targeting Unoccupied Pockets: Docking may reveal adjacent, unoccupied pockets in the active site. The ligand can be extended or modified to occupy these spaces, creating additional favorable interactions and increasing potency.

This iterative cycle of docking, synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the development of more effective therapeutic agents based on a molecular understanding of the drug-target interaction.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time nih.gov. MD simulations are crucial for validating the binding poses predicted by docking and understanding the dynamic nature of the interactions.

For analogs of this compound, MD simulations have been used to confirm the reliability of docking conformations samipubco.com. Studies have shown that after an initial equilibration period, the root-mean-square deviation (RMSD) of the ligand and key protein residues can plateau, indicating that the complex has reached a stable state. This stability suggests a durable and favorable binding interaction. For example, MD simulations of 4-chloro-N-(phenylcarbamothioyl)benzamide bound to checkpoint kinase 1 indicated better bond stability compared to the standard compound hydroxyurea, with the ligand remaining stably within the active site throughout the simulation samipubco.com. Such simulations provide confidence that the interactions observed in docking are maintained in a more physiologically realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities atlantis-press.com. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For benzamide and benzoylthiourea derivatives, various QSAR models have been developed to predict activities ranging from anticancer to antimicrobial. These models are built using calculated molecular descriptors that encode topological, electronic, and steric properties of the molecules. The best models are selected based on statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (Q² or r²cv), and predictive r² (r²pred) for an external test set. A high value for these parameters (typically > 0.6) indicates a robust and predictive model. For instance, a 3D-QSAR model for N-(2-Aminophenyl)-Benzamide derivatives acting as Histone deacetylase 2 inhibitors yielded a highly predictive model with an r² value of 0.927 and a cross-validated r²cv of 0.815.

Table 1: Example of Statistical Validation for a 3D-QSAR Model of Benzamide Derivatives
Model ParameterValueDescription
0.927Coefficient of determination, indicating the goodness of fit for the training set.
r²cv (Q²)0.815Cross-validated r², indicating the internal predictive ability of the model.
r²pred0.845Predictive r² for the external test set, indicating the external predictive power.

Data derived from studies on N-(2-Aminophenyl)-Benzamide derivatives.

A key outcome of QSAR modeling is the identification of pharmacophoric features—the essential structural and physicochemical properties required for a molecule to exert a specific biological activity. The descriptors that are found to be most influential in the QSAR equation highlight these critical features nih.gov.

Pharmacophore models for N-(phenylcarbamothioyl)benzamide and related structures often reveal the importance of specific features nih.govjonuns.comresearchgate.net. These can include:

Hydrogen Bond Donors and Acceptors: The urea (B33335)/thiourea moiety (-NH-C(=S)-NH-) is a classic pharmacophoric element, providing crucial hydrogen bond donors and acceptors.

Aromatic Rings: The phenyl and benzoyl rings typically engage in hydrophobic or π-π stacking interactions within the active site.

Identifying these features allows for the creation of a 3D pharmacophore model, which serves as a template for screening large compound libraries to find new potential hits with the desired biological activity nih.govplos.org.

In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties (ADMET Aspects)

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with poor profiles nih.govmdpi.comnih.gov.

For N-(phenylcarbamothioyl)benzamide and its analogs, various ADMET parameters have been predicted using computational models jonuns.comresearchgate.net. These predictions often assess compliance with drug-likeness rules, such as Lipinski's Rule of Five. Key predicted properties for analogs like 4-chloro-N-(phenylcarbamothioyl)benzamide and N-(phenylcarbamoyl)benzamide include good gastrointestinal absorption, moderate to low volume of distribution, and a lack of hepatotoxicity or mutagenicity researchgate.net. Predictions also cover metabolic stability, such as potential inhibition of cytochrome P450 enzymes, and excretion pathways. These in silico assessments are crucial for de-risking drug candidates and guiding further development.

Table 2: Predicted ADMET Properties for N-(phenylcarbamothioyl)benzamide Analogs
PropertyPredicted Value/OutcomeSignificance
Absorption
Human Intestinal AbsorptionGoodIndicates high absorption from the gut into the bloodstream.
BCS ClassClass ISuggests high permeability and high solubility.
Distribution
Blood-Brain Barrier (BBB) PenetrationNoIndicates the compound is unlikely to cross into the central nervous system.
Volume of Distribution (VDss)LowSuggests the compound primarily remains in the bloodstream rather than distributing into tissues.
Metabolism
CYP2D6 InhibitorPredicted as an inhibitorPotential for drug-drug interactions.
Excretion
Total Clearance (Cl tot)0.263 log mL/min/kgPredicted rate of excretion of the compound. researchgate.net
Toxicity
AMES MutagenicityNot mutagenicLow likelihood of causing DNA mutations. researchgate.net
HepatotoxicityNot hepatotoxicLow likelihood of causing liver damage. researchgate.net
Rat Acute Toxicity (LD50)1.901 mol/kgPredicts relatively low acute toxicity. researchgate.net

Data is compiled from in silico studies on close structural analogs such as 4-chloro-N-(phenylcarbamothioyl)benzamide and N-(phenylcarbamoyl)benzamide.

Absorption and Distribution Prediction

The absorption and distribution of a drug are critical determinants of its efficacy. In silico tools are frequently employed to predict these parameters based on the physicochemical properties of a molecule. While direct computational studies on this compound are not extensively available, data from closely related N-(phenylcarbamothioyl)benzamide derivatives can offer valuable predictions.

Key parameters influencing absorption include lipophilicity (log P), aqueous solubility, and polar surface area (PSA). For analogous compounds, it has been observed that modifications to the chemical structure can significantly alter these properties and, consequently, their pharmacokinetic behavior jonuns.com. The presence of the bromine atom and the thiourea moiety in this compound is expected to influence its lipophilicity, which in turn affects its ability to cross biological membranes.

The distribution of a compound throughout the body is influenced by factors such as plasma protein binding and the ability to penetrate various tissues. Computational models for related structures suggest that phenylcarbamothioyl benzamide derivatives generally exhibit properties that favor good distribution jonuns.com.

Below is a table of predicted physicochemical properties for a closely related compound, 2-bromo-N-(phenylcarbamoyl)benzamide, which can serve as an estimate for the thio-analog.

PropertyPredicted ValueSignificance in Absorption & Distribution
Molecular Weight319.15 g/mol Influences diffusion and transport across membranes.
XLogP34.4Indicates high lipophilicity, suggesting good absorption but potentially lower solubility.
Hydrogen Bond Donor Count2Affects solubility and binding to transporters.
Hydrogen Bond Acceptor Count2Influences solubility and interactions with biological targets.
Rotatable Bond Count2Relates to conformational flexibility, which can impact binding and permeability.
Topological Polar Surface Area (TPSA)58.2 ŲA key predictor of oral bioavailability; values in this range are often associated with good cell permeability.

Data sourced from PubChem for 2-bromo-N-(phenylcarbamoyl)benzamide.

Metabolic Stability and Excretion Pathways

The structure of this compound presents several potential sites for metabolic transformation, including the aromatic rings and the amide linkage. The stability of the thiourea group is also a consideration. In silico models can predict which CYP isoforms are most likely to be involved in its metabolism.

Excretion pathways are predicted based on the physicochemical properties of the parent drug and its metabolites. For compounds with characteristics similar to this compound, both renal and hepatic clearance can be anticipated. The predicted rate of excretion for a related compound, N-(phenylcarbamoyl)benzamide, was determined to be 0.263 log mL/min/kg, indicating a moderate rate of clearance from the body. It was also predicted that this related compound is not a substrate for the organic cation transporter 2 (OCT2), a key transporter in renal drug excretion.

ParameterPrediction for Related AnalogsImplication
CYP450 MetabolismLikely substrate for multiple CYP isoformsSuggests potential for drug-drug interactions.
Metabolic StabilityModerateThe compound is likely to have a reasonable half-life in the body.
Excretion RoutePrimarily hepatic and renal clearanceA combination of metabolism and direct excretion is expected.

Assessment of Drug-Likeness and Bioavailability Potential

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Based on the predicted physicochemical properties of the closely related 2-bromo-N-(phenylcarbamoyl)benzamide, the target compound is expected to adhere to most of Lipinski's rules, suggesting good potential for oral bioavailability. The high lipophilicity (XLogP3 of 4.4) is a slight deviation, which may impact solubility but can also enhance membrane permeability.

The bioavailability of a drug is a measure of the fraction of the administered dose that reaches the systemic circulation. Computational models predict that N-phenylcarbamothioylbenzamide derivatives can possess favorable pharmacokinetic properties and exhibit good bioavailability jonuns.com. The topological polar surface area (TPSA) is a strong indicator of oral bioavailability, and the predicted value for the carbamoyl analog (58.2 Ų) is well within the range associated with good intestinal absorption.

Drug-Likeness Parameter (Lipinski's Rule of Five)Predicted Value for 2-bromo-N-(phenylcarbamoyl)benzamideCompliance
Molecular Weight (MW ≤ 500)319.15Yes
Log P (≤ 5)4.4Yes
Hydrogen Bond Donors (≤ 5)2Yes
Hydrogen Bond Acceptors (≤ 10)2Yes

Elucidation of Biological Activity and Underlying Mechanisms

Anticancer Activity Research

There is no available data from scientific studies on the in vitro cytotoxic effects of 2-bromo-N-(phenylcarbamothioyl)benzamide against the cancer cell lines MCF-7, T47D, HeLa, PC3, HepG2, LoVo, or HCT-116.

Investigation of Apoptosis Induction Pathways

Research specifically investigating the pathways through which this compound may induce apoptosis in cancer cells has not been published.

Cell Cycle Modulation and Arrest Mechanisms

There are no studies available that describe how this compound might modulate the cell cycle or the mechanisms by which it could cause cell cycle arrest in cancerous cells.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The capacity of this compound to generate reactive oxygen species (ROS) and trigger oxidative stress responses in cancer cells has not been documented in available research.

Mitochondrial Membrane Potential Disruption

There is no scientific information available regarding the effect of this compound on the mitochondrial membrane potential of cancer cells.

Gene Expression Modulation (e.g., Bax/Bcl-2) and Caspase Activation

Specific studies on the modulation of gene expression, such as the Bax/Bcl-2 ratio, or the activation of caspases by this compound are not present in the current body of scientific literature.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory potential of the N-phenylcarbamothioylbenzamide scaffold has been investigated, with a key mechanism being the inhibition of inflammatory mediators.

While direct studies on the 2-bromo derivative are limited, research on analogous compounds provides significant insight. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated notable anti-inflammatory effects by potently inhibiting the synthesis of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov In a carrageenan-induced paw edema model in mice, derivatives with specific substitutions showed significantly higher anti-inflammatory activity than the reference drug, indomethacin (B1671933). nih.gov

Notably, the compound substituted with a 2,4-dibromophenyl group, named 1e in the study, and another with a 3-nitrophenyl group (1h), were the most potent, with inflammation inhibition of 61.45% and 51.76%, respectively. nih.gov Their activity was directly correlated with a strong inhibition of PGE2 synthesis. nih.gov The PGE2 levels in mice treated with compound 1e were 68.32 pg/mL, a significant reduction from the 530.13 pg/mL observed in the placebo group and more potent than the 96.13 pg/mL level in the indomethacin group. nih.gov These findings suggest that the N-phenylcarbamothioylbenzamide core is a promising scaffold for developing potent inhibitors of PGE2 synthesis. nih.gov

Table 1: Anti-inflammatory and PGE2 Inhibitory Activity of Analogous N-phenylcarbamothioylbenzamides

Compound ID (from study) Substitution on Phenylcarbamothioyl Moiety Inflammation Inhibition (%) PGE2 Level (pg/mL)
1e 2,4-Dibromo 61.45% 68.32
1h 3-Nitro 51.76% 54.15
Indomethacin Reference Drug 22.43% 96.13
Placebo Control - 530.13

Data sourced from a study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides. nih.gov

There is currently no available information from the conducted searches regarding the modulation of specific inflammatory pathways, such as NFκB inhibition, by this compound or its close analogs.

Antimicrobial and Anti-biofilm Activities

The thiourea (B124793) and benzamide (B126) moieties are present in many compounds recognized for their biological activities, and the benzoylthiourea (B1224501) scaffold has been investigated for its antimicrobial potential. nih.gov

Specific data on the antibacterial efficacy of this compound against common bacterial pathogens is not detailed in the available literature. However, the broader class of N-benzoyl-N'-phenylthiourea derivatives has been shown to possess antibacterial properties. nih.gov For instance, related structures such as benzoyl phenyl-thiosemicarbazone-chitosans have demonstrated inhibitory activity against Escherichia coli. nih.gov Furthermore, other related heterocyclic compounds, including 2-benzoylamino-5-(dihydroxyphenyl)-1,3,4-thiadiazoles, have shown selective potency against the Gram-positive bacterium Staphylococcus aureus. researchgate.net

No specific studies were found detailing the activity of this compound against Pseudomonas aeruginosa or Mycobacterium tuberculosis.

The antifungal potential of the N-(carbamothioyl)benzamide chemical scaffold has been demonstrated through the study of its analogs. Research on N-(butylcarbamothioyl) benzamide (BTU-01), a structurally related compound, revealed its activity against the opportunistic yeast Cryptococcus neoformans. nih.gov This compound exhibited a fungistatic effect, meaning it inhibits fungal growth, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against planktonic (free-floating) cells. nih.gov The compound was also effective against sessile (biofilm) cells, albeit at higher concentrations. nih.gov These results highlight the potential of the core structure in the development of new antifungal agents. nih.gov

Table 2: Antifungal Activity of Analogous N-(butylcarbamothioyl) benzamide (BTU-01) against Cryptococcus neoformans

Activity Type Target Concentration Range (μg/mL)
Minimum Inhibitory Concentration (MIC) Planktonic Cells 31.25 - 62.5
Minimum Fungicidal Concentration (MFC) Planktonic Cells 125.0 - >1000.0
Sessile MIC Biofilm Cells 125.0 - 1000.0

Data sourced from a study on N-(butylcarbamothioyl) benzamide. nih.gov

Mechanisms of Action against Microbial Targets (e.g., Enzyme Inhibition in Biosynthesis)

The antimicrobial mechanisms of benzoylthiourea derivatives have been explored through various studies, suggesting specific intracellular targets. Molecular docking studies have proposed that the antibacterial action of these compounds may stem from the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov In one study, new benzoylthiourea derivatives were specifically docked to the DNA gyrase B subunit of Escherichia coli, indicating a potential binding affinity and orientation that could disrupt enzyme function. nih.gov

Beyond bacterial targets, the mechanism of action for benzoylthiourea derivatives has also been investigated against protozoa. A study on the effects of N-(cyclohexylcarbamothioyl) benzamide (BTU-1), N-(tert-butylcarbamothioyl) benzamide (BTU-2), and (4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide (BTU-3) against Trypanosoma cruzi revealed significant ultrastructural and biochemical changes. nih.gov The compounds were found to induce mitochondrial swelling, increase the production of reactive oxygen species, and cause lipid peroxidation and changes to plasma membrane fluidity. nih.gov These events culminated in the formation of autophagic vacuoles, suggesting the compounds trigger an autophagic-dependent cell death pathway in the parasite. nih.gov

Anti-biofilm Formation and Adherence Studies

Biofilms, structured communities of microbial cells, are known for their heightened resistance to antimicrobial agents. Several studies have demonstrated that benzoylthiourea derivatives possess significant anti-biofilm capabilities.

In a study investigating fluorinated benzoylthioureas, all tested compounds showed an ability to inhibit the formation of biofilms by at least two of the microbial strains tested, which included E. coli, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Candida albicans. nih.gov Another study focused on five benzoylthiourea derivatives and their effects on Staphylococcus aureus biofilms. nih.gov One derivative, a 1,2,4-triazolyl-benzoylthiourea, was particularly effective at preventing biofilm formation at concentrations below its minimum inhibitory concentration (MIC). nih.gov This compound also showed an ability to disrupt pre-formed biofilms. nih.gov The antimicrobial and anti-biofilm activities of selected benzoylthiourea derivatives are detailed in the table below.

Compound ClassMicroorganismActivity NotedMIC (µg/mL)Reference
1,2,4-triazolyl-benzoylthioureaS. aureus HU25Bacteriostatic, Prevents biofilm formation16 nih.gov
Fluorinated benzoylthioureasE. coliAntibacterial and Anti-biofilmVaries nih.gov
Fluorinated benzoylthioureasC. albicansAntifungal and Anti-biofilmVaries nih.gov

Enzyme Inhibition Studies

Cholinesterase (AChE, BChE) Inhibition

While various benzamide and carbamate (B1207046) derivatives are recognized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), specific data on the inhibitory activity of the benzoylthiourea scaffold against these enzymes is not prominent in the reviewed literature. The structural distinction between a thiourea group (C=S) and a carbamate group (C=O) is significant and impacts the molecule's interaction with enzyme active sites.

Urease and Carbonic Anhydrase Inhibition

Urease Inhibition The benzoylthiourea class of compounds has been evaluated for its potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for agricultural and medicinal applications. nih.gov Studies show that N,N'-disubstituted thioureas can efficiently inhibit urease activity, with some derivatives demonstrating lower IC50 values than the standard inhibitor, thiourea. nih.gov The mechanism of inhibition by these derivatives can be competitive, non-competitive, or mixed. nih.gov One study investigating arylthioureas reported IC50 values ranging from 0.464 to 0.575 mM against Canavalia ensiformis urease. nih.gov

Inhibition of Urease by Arylthiourea Derivatives
CompoundIC50 (mM)Inhibition TypeReference
Nitro-substituted arylthiourea (LaSMMed 124)0.464Mixed nih.gov
Arylthiourea (LaSMMed 125)Statistically similar to thioureaCompetitive nih.gov
Chloro-substituted arylthiourea (LaSMMed 122)~0.575Mixed nih.gov
Thiourea (Standard)0.504- nih.gov

Carbonic Anhydrase Inhibition Benzoylthiourea derivatives have also been designed and synthesized as potential inhibitors of carbonic anhydrase (CA), a family of enzymes involved in crucial physiological processes. nih.gov A study focused on substituted benzoylthioureido phenyl derivatives reported significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Certain derivatives showed potent inhibition against hCA I, hCA II, hCA IX, and hCA XII, identifying them as potential candidates for therapeutic applications such as glaucoma treatment. nih.gov Another study on 1-aroyl-3-(4-aminosulfonylphenyl)thioureas found that all tested compounds could inhibit bovine CA II, with the most active inhibitor having an IC50 value of 0.26 µM. researchgate.net

Inhibition of Carbonic Anhydrase (CA) Isoforms
Compound ClassTarget IsoformActivity NotedReference
Substituted benzoylthioureido phenyl derivativeshCA I, hCA II, hCA IX, hCA XIISignificant inhibitory activity nih.gov
1-aroyl-3-(4-aminosulfonylphenyl)thioureasbovine CA IIIC50 as low as 0.26 µM researchgate.net
1-substituted-3-(3-aminosulfonylphenyl)thioureasbovine CA IIIC50 as low as 0.011 µM bohrium.com

Glycosidase Inhibition (e.g., α-glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. scielo.br While various heterocyclic compounds are known to inhibit this enzyme, there is limited information directly linking the general benzoylthiourea scaffold to this activity. One study investigated a complex synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, which contains both benzoyl and 2-bromophenyl fragments, and found it to be a potent inhibitor of α-glucosidase and α-amylase. dovepress.com However, the activity is attributed to the complex benzothiazine scaffold rather than a simple benzoylthiourea structure.

Kinase Inhibition (e.g., PDK-1, LDHA, BACE1)

Kinases are central to cell signaling, and their inhibition is a major focus in drug discovery, particularly in oncology. ed.ac.uk Research into the benzoylthiourea scaffold has revealed activity in pathways regulated by kinases. For instance, N-benzoyl-3-allylthiourea was found to enhance the expression of the HER-2 receptor and inhibit the activation of NF-kB, a transcription factor involved in cell proliferation. nih.gov While this points to an interaction with kinase-regulated pathways, it is not direct evidence of kinase inhibition. Furthermore, a study of 4-(aminomethyl)benzamide (B1271630) derivatives showed potent inhibitory activity against several receptor tyrosine kinases, including EGFR and HER-2. mdpi.com There is no specific data available from the conducted searches regarding the inhibition of PDK-1, LDHA, or BACE1 by this compound or the broader benzoylthiourea class.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a significant class of compounds investigated for their therapeutic potential, particularly in oncology. nih.govyoutube.com These enzymes remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. youtube.com Inhibition of HDACs can restore the expression of tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis in cancer cells. rsc.org

The benzamide group is a known zinc-binding group (ZBG) found in several HDAC inhibitors. nih.govnih.gov Specifically, the N-(2-aminophenyl)-benzamide functionality is a key structural feature for potent inhibition of class I HDAC enzymes (HDAC1, 2, and 3). nih.govnih.gov Studies on 2-aminobenzamide (B116534) derivatives show that this group is crucial for inhibitory activity against HDAC1-3. nih.gov While this compound possesses the benzamide core, it lacks the critical 2-amino group, which is replaced by a bromo substituent. This structural difference suggests that its mechanism and potency as an HDAC inhibitor may differ significantly from the well-studied 2-aminobenzamide class. Research on other substituted benzamides indicates that subtle structural changes can dramatically alter isoform selectivity and inhibitory mechanism. nih.govnih.gov For example, some 2-substituted benzamides show high selectivity for HDAC3. nih.gov

Other Reported Biological Activities

The diverse biological activities of thiourea and benzamide derivatives suggest that this compound may possess a range of other pharmacological properties.

Derivatives of benzoyl thiourea and N,N'-substituted thioureas have been reported to possess antioxidant activity and the ability to inhibit the production of oxygen-free radicals. researchgate.net The antioxidant potential of these compounds is often evaluated through their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.orgresearchgate.net The mechanism of action is generally attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals, thus stabilizing them. scienceopen.com The presence of both a benzoyl group and a thiourea moiety, as seen in this compound, suggests a potential for radical scavenging activity. researchgate.net The specific substitution pattern on the phenyl rings can influence this activity, with electron-donating groups often enhancing antioxidant capacity. mdpi.com

The influenza A virus nucleoprotein (NP) is a highly conserved protein essential for viral replication, making it an attractive target for antiviral drugs. scirp.orgnih.gov Benzamide derivatives have been designed and identified as potent inhibitors of influenza A NP. scirp.orgresearchgate.netresearchgate.net The mechanism of these inhibitors involves targeting NP and inducing its aggregation in the cytoplasm of infected cells. scirp.orgresearchgate.net This aggregation prevents the nuclear import of the viral ribonucleoprotein (RNP) complexes, a critical step in the viral life cycle, thereby blocking viral replication. scirp.orgnih.gov While specific studies on this compound are lacking, its core benzamide structure aligns with the general class of compounds shown to be effective against influenza A nucleoprotein. scirp.orgresearchgate.net

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious scrapie isoform (PrPSc). Compounds that can inhibit this conversion or the accumulation of PrPSc are considered potential therapeutic agents. nih.gov Research has identified benzamide derivatives as a promising class of antiprion agents. nih.govresearchgate.net These compounds have been shown to inhibit the accumulation of PrPSc in scrapie-infected neuroblastoma cells, indicating their potential for development as drugs against prion diseases. nih.gov The benzamide scaffold is a key feature in these active molecules. nih.govresearchgate.net

The thiourea moiety is a well-known pharmacophore associated with a broad range of biological activities in agriculture. nih.gov Thiourea derivatives have been investigated and used as insecticides, fungicides, and herbicides. nih.govnih.gov

Fungicidal Activity: Benzoylthiourea derivatives have demonstrated antifungal properties. nih.gov For example, certain N-p-methylbenzoyl-N′-thiourea derivatives are active against various fungal strains. nih.gov The mechanism of antifungal action for some related compounds involves causing irreversible damage to the fungal cell membrane. mdpi.comnih.gov

Herbicidal Activity: Specific thiourea derivatives, such as N-(o-fluorophenoxyacetyl)thiourea, have shown herbicidal activity against weeds like Amaranthus retroflexus L. nih.gov

Insecticidal Activity: The thiourea functional group is present in various compounds developed for their insecticidal properties. nih.gov

The presence of the N-phenylcarbamothioyl (phenylthiourea) group in this compound suggests a potential for these agrochemical applications.

Thiourea derivatives have been identified as regulators of plant growth. nih.gov Similarly, phenylurea compounds, which are structurally related, are a known class of plant growth regulators with cytokinin-type activity. ishs.org These substances can influence various physiological processes in plants, including cell division, bud and seed dormancy, and fruit size. ishs.orgbyjus.comyoutube.com Given the structural elements within this compound, it may exhibit effects on plant growth and development.

Data Tables

Table 1: Summary of Investigated Biological Activities for Structurally Related Compound Classes

Biological ActivityCompound ClassReported FindingsReferences
HDAC Inhibition 2-AminobenzamidesPotent inhibitors of class I HDACs; 2-amino group is a key feature for activity. nih.gov, nih.gov
Antioxidant Benzoyl ThioureasExhibit radical scavenging activity (e.g., DPPH). researchgate.net
Antiviral BenzamidesInhibit Influenza A nucleoprotein by inducing aggregation and blocking nuclear import. scirp.org, researchgate.net, nih.gov
Antiprion BenzamidesInhibit accumulation of scrapie-associated prion protein (PrPSc). nih.gov, researchgate.net
Fungicidal BenzoylthioureasActive against various fungal pathogens. nih.gov
Herbicidal ThioureasCertain derivatives show activity against specific weed species. nih.gov
Insecticidal ThioureasKnown class of compounds with activity against various insects. nih.gov
Plant Growth Regulation Thioureas / PhenylureasCan influence plant physiological processes like cell division and dormancy. nih.gov, ishs.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Substituents on Biological Potency and Selectivity

The biological profile of N-benzoylthiourea derivatives can be precisely modified by altering the substituents on the benzoyl and phenyl rings. These modifications influence the compound's electronic, steric, and lipophilic properties, which in turn dictate its interaction with biological targets.

Influence of Halogenation (e.g., Bromine, Fluorine, Chlorine) on Bioactivity

Halogenation is a key strategy in the medicinal chemistry of N-benzoylthiourea derivatives, significantly impacting their biological efficacy. The type of halogen, its position on the aromatic ring, and the degree of substitution play critical roles in determining the bioactivity.

The presence of the bromine atom at the ortho-position of the benzoyl ring in the parent compound, 2-bromo-N-(phenylcarbamothioyl)benzamide, is a crucial determinant of its activity. Studies on analogous series have shown that halogen substituents can profoundly influence antibacterial, antifungal, and anticancer activities. For instance, research on fluorinated benzoylthiourea (B1224501) derivatives revealed that compounds with a single fluorine atom on the phenyl ring displayed the most potent antibacterial effects, while those with three fluorine atoms showed the highest antifungal activity. nih.govresearchgate.net This highlights the differential impact of mono- versus poly-halogenation.

The trifluoromethyl group (-CF3), a bioisostere of halogens, is another important substituent. Its inclusion can increase lipophilicity and metabolic stability, often leading to improved biological performance. nih.gov For example, a trifluoromethyl substituent at the para position has been correlated with significant antibiofilm activity. researchgate.net

Table 1: Impact of Halogen Substituents on Antimicrobial Activity of N-Benzoylthiourea Analogs

Substituent (Position)Target Organism/Cell LineObserved Activity
Single Fluorine (Phenyl Ring)BacteriaPotent antibacterial effect nih.govresearchgate.net
Three Fluorines (Phenyl Ring)FungiIntensive antifungal activity nih.govresearchgate.net
Trifluoromethyl (para-position)Bacterial/Fungal BiofilmsHigh antibiofilm activity nih.gov
2,4-dichloro (N'-phenyl ring)VariousNotable biological activity
2,4-difluoro (N'-phenyl ring)VariousNotable biological activity

Role of Aromatic and Heterocyclic Substituents

Replacing the phenyl ring in the N'-phenylcarbamothioyl moiety with other aromatic or heterocyclic systems is a common and effective strategy for modulating biological activity. These changes can alter the compound's shape, polarity, and hydrogen-bonding capabilities, leading to new interactions with biological targets.

For example, substituting the N'-phenyl group with a pyridine (B92270) ring introduces a basic nitrogen atom, which can act as a hydrogen bond acceptor and potentially improve pharmacokinetic properties. Studies on picolinamide (B142947) derivatives, which contain a pyridine ring, have shown enhanced bioactivity compared to their direct benzamide (B126) counterparts in certain assays. researchgate.net

The introduction of a thiazole (B1198619) ring has also been explored. In the crystal structure analysis of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, the thiazole ring, along with the bromophenyl and phenyl substituents, creates a complex three-dimensional structure stabilized by various intermolecular interactions. nih.gov This demonstrates how incorporating heterocyclic systems can significantly influence the solid-state architecture and intermolecular bonding patterns, which are relevant for receptor binding. The use of thiophene (B33073) as a substituent has also been noted in complexes exhibiting anticancer activity. rsc.org

Effects of Alkyl/Aryl Chains on Activity Profile

Modifications involving the addition or extension of alkyl or aryl chains attached to the thiourea (B124793) nitrogen atoms can significantly impact the activity profile. These changes primarily affect the lipophilicity and steric bulk of the molecule, which are critical for membrane permeability and interaction with hydrophobic pockets in target enzymes or receptors.

Increasing the length of an alkyl chain can enhance lipophilicity, which may improve cell membrane penetration. However, there is often an optimal chain length beyond which activity decreases, likely due to unfavorable steric interactions at the binding site.

In the context of aryl chains, extending the N'-phenyl group to a larger aromatic system, or introducing substituents on it, can lead to enhanced π-π stacking interactions with aromatic amino acid residues in a protein's active site. Research on N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide shows that the two aromatic rings are positioned at a significant dihedral angle, and the crystal packing is influenced by C-H···π and π···π interactions. rsc.org This underscores the importance of the spatial arrangement of aryl groups for molecular assembly and, by extension, biological recognition.

Conformational Flexibility and Its Role in Molecular Recognition

The biological activity of this compound and its analogs is intrinsically linked to their conformational flexibility. arxiv.orgnih.govnih.govmanchester.ac.uk The thiourea backbone [-C(O)NHC(S)NH-] is not rigid and can adopt different spatial arrangements, which is crucial for binding to a specific biological target.

A key structural feature of this class of compounds is the formation of an intramolecular hydrogen bond between the benzoyl carbonyl oxygen (C=O) and the adjacent thioamide proton (N-H). nih.govrsc.org This interaction creates a pseudo-six-membered ring, referred to as an S(6) motif. nih.gov This hydrogen bond helps to lock the molecule into a relatively planar and rigid conformation around the central amide bond. This pre-organized conformation is believed to be the bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Pharmacophore Elucidation and Derivatization for Enhanced Activity

Pharmacophore modeling is a powerful tool used to identify the essential structural features required for the biological activity of a series of compounds. For the N-benzoylthiourea class, a general pharmacophore model has been elucidated through numerous SAR studies.

The key elements of this pharmacophore include:

Two Hydrogen Bond Donor Sites: The two N-H groups of the thiourea linkage.

Two Hydrogen Bond Acceptor/Metal-Chelating Sites: The carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S). This feature allows these molecules to chelate metal ions, which is relevant for their activity as inhibitors of metalloenzymes like urease.

Two Hydrophobic/Aromatic Regions: The benzoyl ring and the N'-phenyl ring, which engage in hydrophobic and aromatic interactions with the target.

Table 2: Key Pharmacophoric Features of N-Benzoylthiourea Derivatives

Pharmacophoric FeatureStructural ElementRole in Bioactivity
Hydrogen Bond DonorN-H groupsInteraction with acceptor sites on the biological target
Hydrogen Bond AcceptorC=O groupIntramolecular H-bonding, interaction with donor sites on target
Metal Chelating/H-Bond AcceptorC=S groupInteraction with metal ions or donor sites on the target
Aromatic/Hydrophobic Region 1Benzoyl RingHydrophobic and π-stacking interactions
Aromatic/Hydrophobic Region 2N'-Phenyl RingHydrophobic and π-stacking interactions

Derivatization strategies for enhancing activity are guided by this pharmacophore model. For example, introducing electron-withdrawing groups (like halogens) onto the aromatic rings can modulate the acidity of the N-H protons and the hydrogen-bonding strength of the C=O and C=S groups. nih.gov Synthesizing analogs where the phenyl rings are replaced by other heterocyclic systems aims to explore new interaction patterns while maintaining the core pharmacophoric features. researchgate.netacs.org By systematically modifying the molecule based on the established pharmacophore, researchers can fine-tune the compound's properties to achieve greater potency and selectivity for a desired biological target.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Discoveries

The academic contributions to the understanding of N-arylcarbamothioylbenzamides, the class of compounds to which 2-bromo-N-(phenylcarbamothioyl)benzamide belongs, have primarily centered on their synthesis, structural elucidation, and biological evaluation. Research has demonstrated that the synthesis of these compounds can be efficiently achieved through the reaction of a substituted benzoyl isothiocyanate with various primary aromatic amines. nih.gov This synthetic route has proven versatile for generating a library of derivatives with diverse substitution patterns on the phenyl rings. nih.gov

Furthermore, studies on related N-phenylcarbamothioylbenzamides have highlighted their potential as anti-inflammatory agents. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov This suggests that the carbamothioylbenzamide scaffold may serve as a valuable pharmacophore for the development of new anti-inflammatory drugs. The presence of a bromine substituent, as in the title compound, is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress made in the study of N-arylcarbamothioylbenzamides, significant knowledge gaps exist, particularly concerning the specific compound this compound. A dedicated study focusing solely on this compound is conspicuously absent from the current literature.

The primary knowledge gaps are:

Definitive Synthesis and Characterization: While a general synthetic method can be inferred, the optimal reaction conditions, yield, and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and mass spectrometry) for this compound have not been reported.

Crystal Structure: The precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions of this compound, remains unknown. An X-ray crystallographic study would be invaluable in this regard.

Biological Activity Profile: The biological activities of this compound have not been systematically investigated. While related compounds show anti-inflammatory and antimicrobial properties, the specific efficacy and spectrum of activity for this compound are yet to be determined. nih.govnih.gov

Mechanism of Action: The molecular targets and detailed mechanism of action for this compound are entirely unexplored. Understanding how the 2-bromo substitution influences its interaction with biological macromolecules is crucial.

Structure-Activity Relationships (SAR): A systematic exploration of the structure-activity relationships around the this compound scaffold is lacking. The effect of varying the position of the bromo substituent on the benzamide (B126) ring and introducing different substituents on the phenyl ring of the carbamothioyl moiety is an unexplored area.

Prospective Directions for Rational Design and Mechanistic Investigations of Novel Analogues

The existing knowledge base on related compounds provides a solid foundation for the rational design and mechanistic investigation of novel analogues of this compound. Future research should be directed towards the following areas:

Synthesis of a Focused Library of Analogues: A library of analogues should be synthesized to systematically probe the structure-activity relationships. This could involve:

Varying the position of the bromine atom on the benzamide ring (e.g., 3-bromo and 4-bromo derivatives).

Introducing different halogen substituents (e.g., chloro, fluoro, iodo) at the 2-position to study the effect of halogen size and electronegativity.

Modifying the phenyl ring of the carbamothioyl moiety with various electron-donating and electron-withdrawing groups.

In-depth Structural Analysis: The synthesized analogues should be subjected to detailed spectroscopic and crystallographic analysis to establish a clear correlation between their three-dimensional structure and biological activity. This will aid in understanding the key structural features required for potent activity.

Expanded Biological Screening: The novel analogues should be screened against a broader range of biological targets. Based on the activities of related compounds, this could include assays for:

Anti-inflammatory activity, including specific enzyme inhibition assays (e.g., COX-1, COX-2, lipoxygenase).

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Anticancer activity against various cancer cell lines.

Mechanistic Studies: For the most potent analogues, detailed mechanistic studies should be undertaken to identify their molecular targets. This could involve techniques such as:

Enzyme kinetics to determine the mode of inhibition.

Computational docking studies to predict binding modes.

Cell-based assays to investigate effects on specific signaling pathways.

By systematically addressing these research directions, a comprehensive understanding of the therapeutic potential of this compound and its analogues can be achieved, potentially leading to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-(phenylcarbamothioyl)benzamide derivatives, and how do substituents influence reaction yields?

  • Methodology : The compound is typically synthesized via a two-step process: (1) conversion of substituted benzoyl chlorides to benzoyl isothiocyanates using ammonium thiocyanate, followed by (2) reaction with substituted anilines. Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzamide ring enhance yields (>70%) by stabilizing the intermediate through resonance, while electron-withdrawing groups (e.g., -NO₂, -CN) reduce yields (<25%) due to destabilizing δ+ interactions .
  • Key Data : Substituents at the para-position of the benzamide ring significantly affect reaction efficiency. For example, 3,4-dichloro derivatives exhibit higher yields compared to nitro-substituted analogs .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

  • Methodology :

  • FTIR : Confirms the presence of the thiourea (-N-C=S) group via peaks at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and carbamothioyl NH protons (δ 10–12 ppm). The bromine substituent induces deshielding in adjacent protons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 311 for the base compound) .

Q. How can researchers assess the polymorphic forms of this compound, and why is this critical for material properties?

  • Methodology : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to identify polymorphs. For example, benzamide derivatives exhibit orthorhombic (Form II) and rhombic (stable Form I) structures, which influence solubility and bioavailability .
  • Application : Polymorph screening ensures reproducibility in pharmacokinetic studies, as unstable forms (e.g., Form II) may alter dissolution rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives in anticancer studies?

  • Methodology :

  • In Silico Docking : Compare binding affinities to target enzymes (e.g., EGFR/HER2 kinases) to rationalize discrepancies between in vitro and in vivo results. For instance, steric effects from bromine may hinder binding despite favorable lipophilicity .
  • QSAR Modeling : Use equations like Activity = -2.239 π² + 6.049 π – 2.917 σ + 3.267 Es – 78.090 to quantify contributions of lipophilic (π), electronic (σ), and steric (Es) parameters .
    • Case Study : Derivatives with meta-substituents showed higher MCF-7 cytotoxicity (IC₅₀ = 56.50 µg/mL) than para-analogs, attributed to optimized steric interactions .

Q. What advanced crystallographic tools are recommended for elucidating the crystal structure of this compound derivatives?

  • Methodology :

  • SHELX Suite : Use SHELXL for refinement (high-resolution data) and SHELXD/SHELXE for experimental phasing. Charge-flipping algorithms (e.g., SUPERFLIP) resolve ambiguities in low-symmetry space groups (e.g., P1) .
  • Validation : Check for twinning and disorder using PLATON or Olex2. For example, bromine’s heavy atom effect aids in phase determination but may require anisotropic displacement parameter (ADP) refinement .

Q. How can QSAR models for anti-tuberculosis activity be applied to optimize this compound derivatives?

  • Methodology :

  • Parameter Prioritization : Lipophilicity (π) dominates activity (coefficient = 6.049), suggesting para-alkyl substitutions to enhance membrane penetration .
  • Toxicity Mitigation : Avoid substituents with high π² contributions (e.g., -CF₃), as they correlate with hepatotoxicity (Toxicity = 7.25 π² + ... + 2869.36) .
    • Design Example : Introducing a 4-methyl group improves bioavailability (Bioavailability = -0.86 π² + 0.98 π + 89.78) while maintaining activity .

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